molecular formula C20H22N2O2 B11956449 4',4'''-(1,4-Piperazinediyl)diacetophenone

4',4'''-(1,4-Piperazinediyl)diacetophenone

Cat. No.: B11956449
M. Wt: 322.4 g/mol
InChI Key: UECKPXBEGUWCLV-UHFFFAOYSA-N
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Description

4’,4’‘’-(1,4-Piperazinediyl)diacetophenone is a chemical compound with the molecular formula C20H22N2O2 and a molecular weight of 322.411 g/mol . This compound is characterized by the presence of a piperazine ring linked to two acetophenone groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,4’‘’-(1,4-Piperazinediyl)diacetophenone typically involves the reaction of piperazine with acetophenone derivatives under controlled conditions. One common method involves the condensation of piperazine with 4-acetylbenzoic acid in the presence of a dehydrating agent . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 4’,4’‘’-(1,4-Piperazinediyl)diacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4’,4’‘’-(1,4-Piperazinediyl)diacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The acetophenone groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4’,4’‘’-(1,4-Piperazinediyl)diacetophenone is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4’,4’‘’-(1,4-Piperazinediyl)diacetophenone involves its interaction with specific molecular targets. The piperazine ring can interact with various biological receptors, while the acetophenone groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’,4’‘’-(1,4-Piperazinediyl)diacetophenone is unique due to its specific combination of a piperazine ring and acetophenone groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

1-[4-[4-(4-acetylphenyl)piperazin-1-yl]phenyl]ethanone

InChI

InChI=1S/C20H22N2O2/c1-15(23)17-3-7-19(8-4-17)21-11-13-22(14-12-21)20-9-5-18(6-10-20)16(2)24/h3-10H,11-14H2,1-2H3

InChI Key

UECKPXBEGUWCLV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C

Origin of Product

United States

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